

An In-depth Technical Guide to Aminoxy-PEG3-acid: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoxy-PEG3-acid

Cat. No.: B605432

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aminoxy-PEG3-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. We will delve into its core properties, detail its primary application in forming stable oxime bonds, and provide exemplary experimental protocols for its use in modifying biomolecules.

Core Properties of Aminoxy-PEG3-acid

Aminoxy-PEG3-acid is a versatile chemical tool composed of an aminoxy group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts unique characteristics beneficial for bioconjugation. The aminoxy group provides a highly chemoselective handle for reaction with aldehydes and ketones, while the hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal carboxylic acid allows for further derivatization or linkage to other molecules.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ NO ₆	[1]
Molecular Weight	237.25 g/mol	[1]
Appearance	Colorless to light yellow oil	[1]
Purity	Typically ≥95%	[2]
Solubility	Soluble in water, DMSO, DMF, and DCM	[3]

Stability and Storage

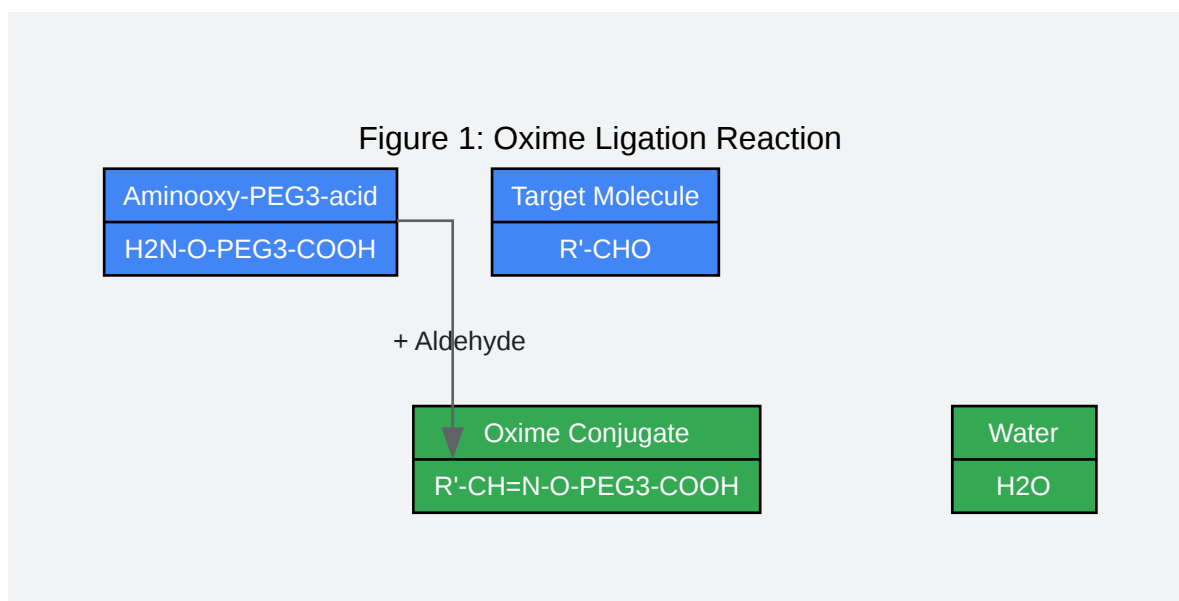
Condition	Duration	Source
Pure Form (-20°C)	Up to 3 years	
In Solvent (-80°C)	Up to 6 months	
In Solvent (-20°C)	Up to 1 month	

Note: Aminoxy compounds can be sensitive and reactive; for optimal performance, immediate use upon receipt is often recommended.

The Chemistry of Oxime Ligation

The primary application of **Aminoxy-PEG3-acid** lies in its ability to undergo oxime ligation. This reaction involves the chemoselective condensation of the aminoxy group with an aldehyde or ketone on a target molecule to form a stable oxime bond. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.

The stability of the resulting oxime linkage is a key advantage over other conjugation chemistries, such as those forming imine or hydrazone bonds. The reaction can be significantly accelerated by the use of catalysts, such as aniline or its derivatives.



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Caption: General scheme of oxime ligation between **Aminoxy-PEG3-acid** and an aldehyde.

Applications in Bioconjugation and Drug Development

The unique properties of **Aminoxy-PEG3-acid** make it a valuable tool in various research and development areas:

- **Antibody-Drug Conjugates (ADCs):** **Aminoxy-PEG3-acid** can be used as a linker to attach cytotoxic drugs to antibodies. The site-specific introduction of an aldehyde or ketone onto the antibody allows for a controlled and homogenous conjugation, leading to ADCs with improved therapeutic indices.
- **PROTACs:** This linker is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
- **Protein and Peptide Modification:** Site-specific PEGylation of therapeutic proteins with **Aminoxy-PEG3-acid** can enhance their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity.

- **Surface Modification:** The carboxylic acid terminus can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.
- **Fluorescent Labeling:** By conjugating a fluorescent dye to the carboxylic acid end, **Aminoxy-PEG3-acid** can be used to label aldehyde- or ketone-containing biomolecules for imaging studies.

Experimental Protocols

General Protocol for Protein Modification via Oxime Ligation

This protocol provides a general workflow for the site-specific modification of a protein containing a genetically encoded aldehyde tag or an oxidized carbohydrate moiety.

Materials:

- Protein solution (containing an aldehyde or ketone group)
- **Aminoxy-PEG3-acid**
- Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5)
- Aniline (optional, as a catalyst)
- DMSO (for dissolving **Aminoxy-PEG3-acid**)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Reagents:
 - Dissolve **Aminoxy-PEG3-acid** in a minimal amount of DMSO to prepare a stock solution (e.g., 100 mM).
 - If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer.

- Reaction Setup:
 - To the protein solution in the reaction buffer, add the **Aminoxy-PEG3-acid** stock solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).
 - If using a catalyst, add aniline to a final concentration of 10-100 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
- Purification:
 - Remove the excess unreacted **Aminoxy-PEG3-acid** and catalyst from the conjugated protein using a suitable purification method like dialysis against a fresh buffer or size-exclusion chromatography.
- Characterization:
 - Confirm the successful conjugation and purity of the final product using appropriate analytical techniques (e.g., SDS-PAGE, Western blot, mass spectrometry).

Figure 2: Workflow for Protein Modification

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- To cite this document: BenchChem. [An In-depth Technical Guide to Aminoxy-PEG3-acid: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605432#aminoxy-peg3-acid-properties]

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